
N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as IPPB, is a compound that has gained attention in scientific research due to its potential applications in various fields. IPPB is a white crystalline powder that has a molecular weight of 351.48 g/mol and a chemical formula of C18H23N3O3.
科学的研究の応用
N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer treatment. In neuroprotection, N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to protect neurons from oxidative stress and apoptosis, indicating that it may have potential as a treatment for neurodegenerative diseases. In cardiovascular disease, N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have vasodilatory effects, suggesting that it may have potential as a treatment for hypertension.
作用機序
The mechanism of action of N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit the activity of caspases, which are involved in apoptosis. In addition, N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide inhibits cancer cell growth and induces apoptosis. In addition, N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to protect neurons from oxidative stress and apoptosis. In vivo studies have shown that N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has vasodilatory effects and reduces blood pressure. N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to improve cardiac function in animal models of heart failure.
実験室実験の利点と制限
One advantage of using N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential as a novel therapeutic agent. N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have promising results in various fields of research, indicating that it may have potential as a treatment for cancer, neurodegenerative diseases, and cardiovascular disease. However, one limitation of using N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One direction is to further investigate its potential as a cancer treatment. Studies could focus on optimizing the synthesis method of N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and testing its efficacy in animal models of cancer. Another direction is to investigate its potential as a neuroprotective agent. Studies could focus on identifying the specific mechanisms by which N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide protects neurons and testing its efficacy in animal models of neurodegenerative diseases. Additionally, further studies could investigate the cardiovascular effects of N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and its potential as a treatment for hypertension and heart failure.
合成法
The synthesis of N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves a multistep process that includes the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with isopropylamine to form 3-(isopropylamino)-1,2,4-oxadiazole-5-carboxylic acid. This intermediate is then reacted with 4-bromo-1-butanol to form N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. The overall yield of this process is approximately 50%.
特性
IUPAC Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-propan-2-yloxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-14(2)23-13-7-12-19-16(22)10-6-11-17-20-18(21-24-17)15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLJLZDJVKUJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenyl-1,2,4-oxadiazol-5-YL)-N-[3-(propan-2-yloxy)propyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclooctyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695315.png)
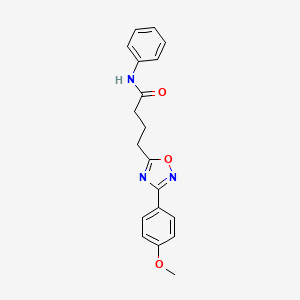
![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7695320.png)

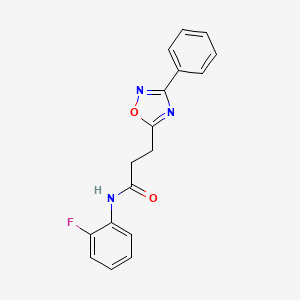

![N-(4-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695349.png)

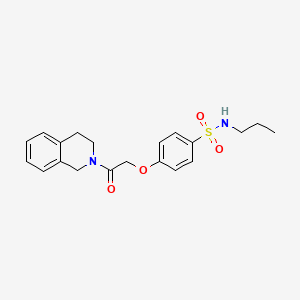
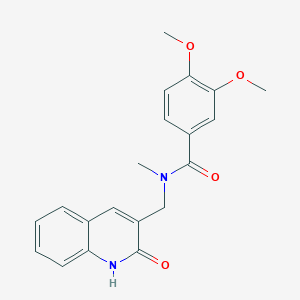


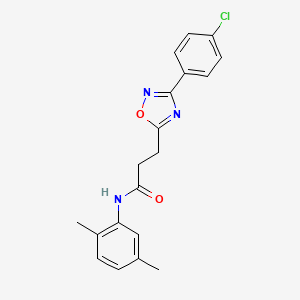
![2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7695399.png)